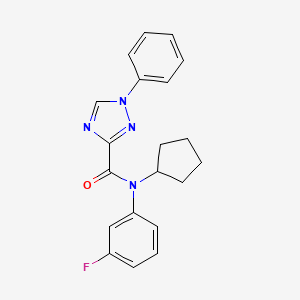
N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide acts as a selective and potent inhibitor of GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and anxiolytic effect.
Biochemical and Physiological Effects:
This compound has been shown to increase brain levels of GABA, which can have a calming and anxiolytic effect. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide is its high selectivity and potency for GABA-AT inhibition, which allows for precise modulation of GABA levels in the brain. However, one limitation is that the effects of this compound on GABA levels may vary depending on the specific brain region and neuronal population being studied.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide. One area of interest is the potential use of this compound as a treatment for anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Another area of interest is the potential use of this compound in combination with other drugs, such as benzodiazepines, to enhance their anxiolytic effects. Additionally, further research is needed to better understand the effects of this compound on GABA levels in different brain regions and neuronal populations.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide involves a multi-step process that starts with the reaction of cyclopentylmagnesium bromide with 3-fluorobenzaldehyde to form the corresponding alcohol. This alcohol is then converted to the corresponding tosylate, which is reacted with sodium azide to form the triazole ring. The final step involves the reaction of the triazole with 3-aminophenylboronic acid to form this compound.
Applications De Recherche Scientifique
N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance use disorders. It has been shown to increase brain levels of GABA, a neurotransmitter that plays a key role in regulating neuronal excitability and anxiety.
Propriétés
IUPAC Name |
N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-15-7-6-12-18(13-15)25(17-10-4-5-11-17)20(26)19-22-14-24(23-19)16-8-2-1-3-9-16/h1-3,6-9,12-14,17H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAVBWMRYSILOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2=CC(=CC=C2)F)C(=O)C3=NN(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-chloro-4-fluoroaniline](/img/structure/B7663416.png)
![1-(2-methylphenyl)-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrazole-4-carboxamide](/img/structure/B7663422.png)

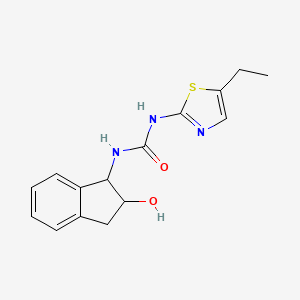
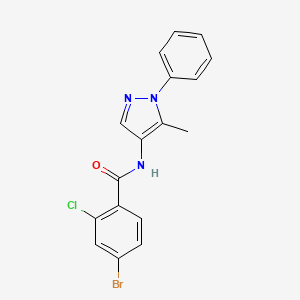
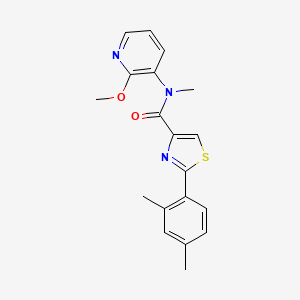
![2-ethoxy-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663473.png)
![2-(2-chloro-4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7663483.png)
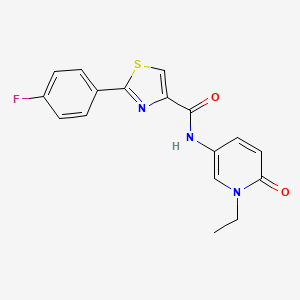
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline](/img/structure/B7663490.png)
![2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663501.png)
![(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol](/img/structure/B7663504.png)
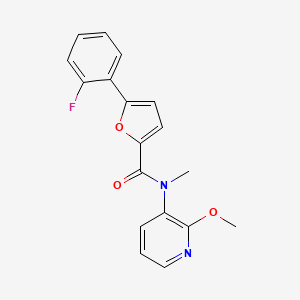
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663513.png)
